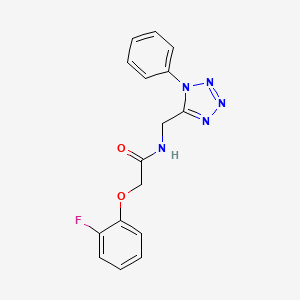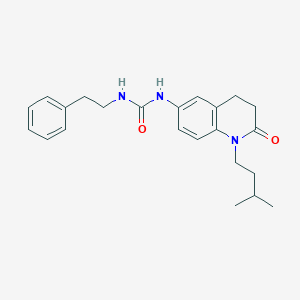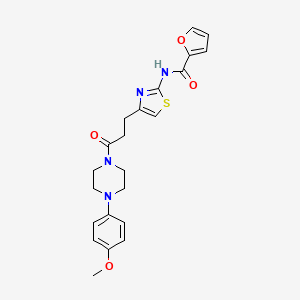![molecular formula C9H15NO2 B2500084 N-[(3-Methoxycyclobutyl)methyl]prop-2-enamide CAS No. 2196443-61-3](/img/structure/B2500084.png)
N-[(3-Methoxycyclobutyl)methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-Methoxycyclobutyl)methyl]prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that is derived from cyclobutane and is known for its unique properties that make it suitable for use in different scientific experiments.
Mechanism of Action
The mechanism of action of N-[(3-Methoxycyclobutyl)methyl]prop-2-enamide is not fully understood, but it is believed to act by inhibiting certain enzymes and receptors in the body. This inhibition leads to a reduction in the activity of these enzymes and receptors, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects:
N-[(3-Methoxycyclobutyl)methyl]prop-2-enamide has been shown to have various biochemical and physiological effects on the body. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties, among others. The compound has also been shown to affect the levels of various neurotransmitters in the brain, which can have significant implications for the treatment of various neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[(3-Methoxycyclobutyl)methyl]prop-2-enamide in lab experiments is its unique properties that make it suitable for use in various fields. The compound is stable and can be easily synthesized, making it a convenient choice for many researchers. However, one of the limitations of using this compound is its potential toxicity, which can be a concern when working with high concentrations.
Future Directions
There are many future directions for research on N-[(3-Methoxycyclobutyl)methyl]prop-2-enamide. One possible direction is the study of its potential applications in the treatment of various neurological disorders, such as epilepsy and Parkinson's disease. Another possible direction is the development of new drugs based on the properties of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, N-[(3-Methoxycyclobutyl)methyl]prop-2-enamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has unique properties that make it suitable for use in different scientific experiments, and it has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. While there are limitations to using this compound, it has many potential future directions for research that could lead to significant advancements in various fields.
Synthesis Methods
The synthesis of N-[(3-Methoxycyclobutyl)methyl]prop-2-enamide involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The process involves the use of various reagents and solvents, and it requires a high level of expertise to achieve the desired results.
Scientific Research Applications
N-[(3-Methoxycyclobutyl)methyl]prop-2-enamide has been extensively studied for its potential applications in scientific research. It has been found to be useful in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been used in the development of new drugs, as well as in the study of various physiological and biochemical processes.
properties
IUPAC Name |
N-[(3-methoxycyclobutyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-3-9(11)10-6-7-4-8(5-7)12-2/h3,7-8H,1,4-6H2,2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFPPMTXSQSCST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C1)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-Methoxycyclobutyl)methyl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromo-3-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2500004.png)
![1-ethyl-7-(2-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2500005.png)
![N-(3-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2500007.png)
![2-[5-(2,4-Dichlorophenyl)furan-2-yl]-5-methyl-4-[4-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B2500008.png)
![N-(5-chloro-2-cyanophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B2500009.png)
![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride](/img/structure/B2500011.png)

![N-[4-(2-chloroacetyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B2500013.png)





![7-(diethylamino)-3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2500023.png)